5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. Here is a general outline of the synthetic route:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.
Introduction of the Benzoyl Group: The next step involves the introduction of the 3-fluoro-4-methoxybenzoyl group. This can be done through an acylation reaction using an appropriate benzoyl chloride derivative.
Substitution Reactions: The tert-butylphenyl and dimethylamino groups are introduced through substitution reactions. These reactions typically require the use of strong bases or nucleophiles to facilitate the substitution.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Hydrolysis: The compound can undergo hydrolysis reactions, particularly at the ester or amide bonds, leading to the formation of carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.
Hydrolysis: Acidic or basic conditions are typically used for hydrolysis reactions, with reagents like hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be used as a probe or ligand in biochemical assays. Its ability to interact with specific biological targets makes it useful for studying enzyme activity, receptor binding, and other biological processes.
Medicine
In medicine, the compound has potential applications as a pharmaceutical agent. Its unique structure and functional groups may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings. Its unique properties may impart desirable characteristics to these materials, such as increased stability, reactivity, or functionality.
Mechanism of Action
The mechanism of action of 5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with these targets. This can lead to changes in the target’s activity, conformation, or localization, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one: This compound is similar but has a chlorine atom instead of a fluorine atom.
5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-(3-fluoro-4-hydroxybenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one: This compound has a hydroxyl group instead of a methoxy group on the benzoyl ring.
Uniqueness
The uniqueness of 5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups. The presence of the tert-butylphenyl, dimethylamino, fluoro, and methoxy groups, along with the hydroxyl and carbonyl groups, gives it unique chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H33FN2O4 |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
(4E)-5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H33FN2O4/c1-27(2,3)19-11-8-17(9-12-19)23-22(24(31)18-10-13-21(34-6)20(28)16-18)25(32)26(33)30(23)15-7-14-29(4)5/h8-13,16,23,31H,7,14-15H2,1-6H3/b24-22+ |
InChI Key |
PKAMWRVZDGPLNW-ZNTNEXAZSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OC)F)\O)/C(=O)C(=O)N2CCCN(C)C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)F)O)C(=O)C(=O)N2CCCN(C)C |
Origin of Product |
United States |
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